2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a cyclopropyl group and a fluoropyridinyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Biochemical Pathways
The affected pathway is the electron transport chain in the mitochondria . The downstream effects include a decrease in ATP production and an increase in reactive oxygen species, which can lead to oxidative stress and cell death .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine’s action include a disruption in the energy balance of the cell, leading to cell death . This is particularly effective against cells that are rapidly dividing and have a high energy demand .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, the compound’s structure allows it to fit into specific enzyme pockets, potentially inhibiting or activating enzymatic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation states of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can influence the transcription of specific genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by fitting into their active sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar structural motifs used in different research applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and fluoropyridinyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-9-3-8(5-15-6-9)10-4-11(14)17-12(16-10)7-1-2-7/h3-7H,1-2H2,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZQOORGCHMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CN=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.